(2,2-Difluoro-1-phenylcyclopropyl)methanamine hydrochloride
Description
(2,2-Difluoro-1-phenylcyclopropyl)methanamine hydrochloride is a cyclopropane-containing amine derivative with a phenyl group at the 1-position and two fluorine atoms at the 2,2-positions of the cyclopropane ring. The methanamine group is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. Cyclopropane rings are known for their high ring strain, which can influence reactivity and binding interactions in pharmaceutical contexts. The fluorine substituents likely increase electronegativity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
(2,2-difluoro-1-phenylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-10(12)6-9(10,7-13)8-4-2-1-3-5-8;/h1-5H,6-7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJCECQMEDNXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,2-Difluoro-1-phenylcyclopropyl)methanamine hydrochloride involves several steps:
Reaction Conditions: The reaction typically requires the use of catalysts such as iron(III) triflate (Fe(OTf)3) and may involve Friedel-Crafts reactions with electron-rich arenes.
Industrial Production: Industrial-scale production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2,2-Difluoro-1-phenylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: It can participate in substitution reactions, particularly involving the amine group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Serotonin Receptor Agonism
The primary application of (2,2-difluoro-1-phenylcyclopropyl)methanamine hydrochloride lies in its activity as a selective agonist for the 5-HT2C receptor. This receptor is implicated in various neurological functions and psychiatric disorders, including schizophrenia and depression.
Research indicates that compounds derived from this scaffold exhibit significant selectivity for the 5-HT2C receptor over other serotonin receptors (5-HT2A and 5-HT2B). For instance, studies have shown that fluorinated cyclopropylmethylamines can achieve EC50 values as low as 4.7 nM while maintaining selectivity ratios favorable for therapeutic applications .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the cyclopropylmethylamine scaffold affect biological activity.
Key Findings from SAR Studies:
- Fluorination Effects : Introducing fluorine at specific positions on the phenyl ring enhances receptor binding affinity and selectivity .
- Substituent Variations : Different substituents (e.g., alkoxy groups) at various positions on the phenyl moiety have been tested to optimize potency and selectivity .
Table 1 summarizes key compounds derived from (2,2-difluoro-1-phenylcyclopropyl)methanamine hydrochloride and their respective activities:
| Compound ID | EC50 (nM) | Emax (%) | Selectivity (5-HT2B/5-HT2C) |
|---|---|---|---|
| Compound A | 4.7 | 98 | 2 |
| Compound B | 8.0 | 96 | >20 |
| Compound C | 162 | 71 | >14 |
Antipsychotic Activity
In vivo studies have demonstrated that compounds based on this scaffold can reduce hyperlocomotion induced by amphetamines, suggesting potential antipsychotic effects. For example, compound (+)-22a showed significant reductions in hyperlocomotion and improved cognitive function in animal models .
Cognitive Enhancement
Beyond antipsychotic properties, these compounds may also enhance cognitive functions. The ability to restore prepulse inhibition disrupted by amphetamines indicates a potential application in treating cognitive deficits associated with schizophrenia .
Mechanism of Action
The mechanism of action of (2,2-Difluoro-1-phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: These interactions can affect various biochemical pathways, influencing processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Below is a comparative analysis of key structural analogs based on substituents, molecular weight, and functional groups:
*Note: Target compound’s molecular formula and weight are inferred from structural analogs.
Key Differences and Implications
Substituent Effects: Fluorine vs. Fluorine’s electron-withdrawing nature may reduce ring strain reactivity relative to methyl groups. Phenyl Modifications: The unsubstituted phenyl group in the target compound contrasts with the 3-(difluoromethoxy)phenyl group in and the 2-fluorophenyl group in . These substitutions alter electronic properties and steric bulk, impacting binding interactions in biological systems.
Amine Chain Variations :
- The ethylamine chain in (C5H10ClF2N) increases hydrophobicity compared to the target’s methanamine group. This could influence solubility and pharmacokinetics.
Biological Activity
Overview
(2,2-Difluoro-1-phenylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N and a molecular weight of 219.66 g/mol. This compound has gained attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. Its unique structural features allow it to interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of (2,2-Difluoro-1-phenylcyclopropyl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. Notably, it has been studied for its role as a selective agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control.
Key Mechanisms:
- Receptor Interaction: The compound exhibits significant selectivity for the 5-HT2C receptor over other serotonin receptors (e.g., 5-HT2A and 5-HT2B) .
- Signal Transduction Modulation: By activating the 5-HT2C receptor, the compound influences downstream signaling pathways that affect neurotransmitter release and neuronal excitability .
Biological Activity Data
Research has demonstrated that (2,2-Difluoro-1-phenylcyclopropyl)methanamine hydrochloride shows promising activity in various biological assays. Below is a summary table detailing its biological activity compared to similar compounds.
| Compound Name | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |
|---|---|---|---|
| (2,2-Difluoro-1-phenylcyclopropyl)methanamine HCl | 4.7 | 98 | 2 |
| Parent Compound (2-phenylcyclopropyl)methylamine | 5.2 | 108 | 7 |
| Compound with Methyl Substitution | 8.0 | 96 | 20 |
Case Studies
Several studies have focused on the structure-activity relationship (SAR) of fluorinated cyclopropane derivatives, including (2,2-Difluoro-1-phenylcyclopropyl)methanamine hydrochloride. These studies highlight how modifications to the phenyl ring and cyclopropyl structure can influence receptor selectivity and potency.
- Fluorinated Derivatives Study : A study evaluated various fluorinated derivatives for their agonistic activity at the 5-HT2C receptor. The findings indicated that substitutions at specific positions on the phenyl ring significantly impacted both potency and selectivity .
- In Vivo Efficacy : Additional research demonstrated that compounds similar to (2,2-Difluoro-1-phenylcyclopropyl)methanamine hydrochloride exhibited antipsychotic-like effects in animal models, suggesting potential therapeutic applications in treating mood disorders .
Q & A
Q. What are the recommended synthetic routes for (2,2-Difluoro-1-phenylcyclopropyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield?
A common synthetic approach involves cyclopropanation of a pre-functionalized phenyl precursor, followed by fluorination and amine hydrochloride salt formation. For example:
Cyclopropane Ring Formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) with a phenyl-substituted alkene.
Fluorination : Introduce fluorine atoms via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
Amine Functionalization : Convert the cyclopropane-bound methyl group to an amine via Gabriel synthesis or reductive amination.
Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol).
Optimization Tips :
Q. How should researchers characterize the purity and structural integrity of (2,2-Difluoro-1-phenylcyclopropyl)methanamine hydrochloride?
Key Techniques :
- NMR Spectroscopy : , , and NMR to confirm cyclopropane geometry, fluorine substitution, and amine protonation.
- HPLC-MS : Quantify purity (>95% recommended) and detect trace impurities.
- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclopropane ring.
- Elemental Analysis : Verify Cl⁻ content in the hydrochloride salt.
Methodological Note : Cross-validate results with FT-IR (amine N-H stretches at ~2500 cm⁻¹) and melting point analysis .
Q. What are the key stability considerations for storing and handling this compound?
- Storage : Keep in airtight, moisture-resistant containers at -20°C under inert gas (argon/nitrogen).
- Light Sensitivity : Protect from UV light to prevent cyclopropane ring strain-induced degradation.
- Hygroscopicity : The hydrochloride salt is hygroscopic; use desiccants in storage vials.
- Decomposition Risks : Monitor for discoloration (yellowing indicates degradation) and perform periodic stability assays via HPLC .
Advanced Research Questions
Q. How does the substitution pattern on the cyclopropyl ring influence the compound’s reactivity and biological activity?
- Fluorine Effects : The 2,2-difluoro substitution increases ring strain, enhancing electrophilic reactivity. This may improve binding to enzymes like monoamine oxidases.
- Phenyl Group : The aromatic ring enables π-π stacking with receptor pockets (e.g., serotonin receptors).
- Comparative Studies : Analogs with cyclobutyl or chlorophenyl groups (e.g., Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride) show reduced blood-brain barrier penetration, highlighting the importance of fluorine’s electronegativity and size .
Q. What analytical techniques are critical for resolving contradictions in biological assay data involving this compound?
Case Study : Discrepancies in IC values across receptor-binding assays.
- Solution :
- Use surface plasmon resonance (SPR) to measure real-time binding kinetics and rule out false positives.
- Perform dose-response curves in triplicate under controlled pH (6.5–7.4) to account for amine protonation state variability.
- Validate with radioligand displacement assays (e.g., -labeled ligands) for high specificity.
Data Interpretation : Contradictions often arise from assay buffer composition or compound aggregation; use dynamic light scattering (DLS) to detect aggregates .
Q. How does the compound’s stereochemistry affect its pharmacological profile, and what methods are used to study enantiomer-specific effects?
- Chiral Centers : The cyclopropane ring’s stereochemistry (cis vs. trans) impacts receptor affinity. For example, (S)-enantiomers may show higher selectivity for dopamine D receptors.
- Resolution Methods :
- Chiral HPLC : Use columns like Chiralpak® IG-3 with hexane:isopropanol mobile phases.
- Circular Dichroism (CD) : Confirm enantiomeric excess (>99% ee) post-synthesis.
- Biological Testing : Compare enantiomers in vitro (e.g., cAMP assays) and in vivo (e.g., locomotor activity in rodent models).
Key Finding : Racemic mixtures may exhibit off-target effects, necessitating enantiopure synthesis for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
